{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine
Description
Properties
IUPAC Name |
2-methoxy-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-15-10(7-16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYOKIOAFOIIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediates:
The methylation of these intermediates, especially at the amino groups, often employs methyl iodide or methylating agents under basic or neutral conditions, depending on the substrate's sensitivity.
Summary of Synthesis Strategies
| Strategy | Advantages | Disadvantages | Typical Reagents | Conditions |
|---|---|---|---|---|
| Direct methylation with methyl iodide | Simple, high yield | Over-alkylation risk | Methyl iodide, base | Room temperature to reflux |
| One-pot orthoformate method | Selective, minimal byproducts | Requires specific conditions | Trimethylorthoformate, sulfuric acid | 70°C |
| Reductive methylation | High selectivity | Requires reducing agents | Formaldehyde, NaBH3CN | Mild, controlled pH |
| Halogenation followed by methylation | Versatile for complex molecules | Multi-step | NBS, methylating agents | 30-110°C |
Research Findings and Data Tables
Table 1: Comparative Overview of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amine groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Reactions
The compound can participate in various chemical reactions, including:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : With sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitutions at methoxy and amine groups.
Chemistry
In the field of chemistry, {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine serves as a valuable building block for synthesizing more complex organic molecules and pharmaceuticals. Its trifluoromethyl group enhances lipophilicity, making it an attractive candidate for drug development.
Biology
The compound is under investigation for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate that it may exhibit activity against various pathogens.
- Anticancer Potential : Preliminary research suggests that it could inhibit cancer cell proliferation through specific molecular interactions.
Medicine
Research is ongoing to explore its therapeutic potential in treating diseases, particularly due to its ability to penetrate cell membranes effectively and interact with biological targets.
Industry
In industrial applications, this compound is utilized in:
- Agrochemicals : Development of pesticides and herbicides.
- Material Science : Creation of materials with desired properties due to the unique characteristics imparted by the trifluoromethyl group.
Research has shown that compounds with trifluoromethyl groups often exhibit enhanced biological activity. For instance, a study published in Journal of Medicinal Chemistry highlighted that similar compounds demonstrated increased potency against cancer cell lines compared to their non-fluorinated counterparts.
Pharmaceutical Development
In pharmaceutical research, compounds like this compound are being evaluated for their effectiveness as novel therapeutic agents. Ongoing studies are focusing on optimizing their chemical structure to improve efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 2-Methoxy-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine
- CAS No.: 1250624-05-5
- Molecular Formula: C₁₁H₁₄F₃NO
- Molecular Weight : 233.23 g/mol
- Key Features :
Comparison with Similar Compounds
Structural Analogs with Trifluoromethyl Phenyl Moieties
Pharmacological and Physicochemical Properties
- Lipophilicity :
- Thiazole-containing analogs () exhibit higher molecular weights (548.2 vs. 233.23), likely influencing target binding affinity .
- Synthetic Utility: Compounds like 5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3(2H)-one () are synthesized using methylamine, a common precursor in trifluoromethylphenyl derivatives .
Biological Activity
{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine, also known as Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine, is an organic compound with the molecular formula C11H14F3NO. This compound features a trifluoromethyl group attached to a phenyl ring, connected to an ethylamine chain that is substituted with both a methoxy and a methyl group. The unique structural characteristics of this compound suggest potential biological activities that warrant investigation.
Synthesis Pathway
The synthesis of this compound involves several key steps:
- Condensation Reaction : The reaction begins with the condensation of 3-(trifluoromethyl)benzaldehyde with 2-methoxyethylamine under acidic conditions to form an imine intermediate.
- Reduction : The imine is reduced using sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
- Methylation : Finally, methylation is performed using methyl iodide or dimethyl sulfate to produce the desired compound.
Chemical Reactions
The compound can undergo various chemical transformations, including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution Reactions : Particularly at the methoxy and amine groups, allowing for further derivatization.
The biological activity of this compound is hypothesized to be influenced by its lipophilicity due to the trifluoromethyl group, facilitating cellular penetration. Inside cells, it may interact with various molecular targets, including neurotransmitter receptors and enzymes, which could lead to diverse biological effects.
Potential Applications
Research indicates that compounds similar to this compound often exhibit interactions with neurotransmitter systems. Specific areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines are ongoing, focusing on mechanisms such as apoptosis induction and cell cycle arrest.
- Neurotransmitter Modulation : Given its structural similarities to known psychoactive compounds, it may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Comparative Analysis with Similar Compounds
The following table summarizes key differences and potential implications for biological activity among structurally related compounds:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}amine | Lacks the methyl group on the amine | May exhibit different biological activities |
| {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(ethyl)amine | Contains an ethyl group instead of a methyl group | Potentially alters pharmacokinetics |
| {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(propyl)amine | Contains a propyl group instead of a methyl group | Variations in lipophilicity and biological activity |
The trifluoromethyl group enhances lipophilicity and metabolic stability compared to analogs, suggesting that this compound could be a valuable candidate for drug development.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.
Case Study 2: Anticancer Effects
In vitro studies conducted on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Further research is required to elucidate the specific pathways involved in its anticancer activity.
Q & A
Basic: What are the standard synthetic routes for {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine?
Methodological Answer:
The compound can be synthesized via reductive amination of a ketone precursor (e.g., 1-[3-(trifluoromethyl)phenyl]-2-methoxypropan-1-one) with methylamine. Catalytic hydrogenation or sodium borohydride-based reductions are common, with yields optimized by adjusting pH and reaction time . Alternatively, iodoacetic acid-mediated cyclization of thiourea intermediates (e.g., derived from 1-(3-(trifluoromethyl)phenyl)ethanamine) offers a pathway to structurally related benzimidazole derivatives, which can be functionalized further .
Advanced: How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
Methodological Answer:
Diastereomer control requires precise tuning of:
- Temperature : Lower temperatures (0–5°C) reduce kinetic competition, favoring thermodynamic products.
- Catalyst : Chiral catalysts like (R)-BINAP-Ru complexes improve enantioselectivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, as observed in analogous trifluoromethylphenylamine syntheses .
Validate outcomes using chiral HPLC (e.g., Chiralpak® IC column) and compare retention times with computational predictions (DFT studies) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies methoxy (δ 3.2–3.5 ppm) and trifluoromethyl (δ 120–125 ppm in ¹⁹F NMR) groups.
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR : Stretching frequencies for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds verify functional groups.
Cross-reference with simulated spectra from Gaussian09 or ACD/Labs software to resolve ambiguities .
Advanced: How can advanced NMR methods resolve contradictions in stereochemical assignments?
Methodological Answer:
Contradictions between experimental and predicted NMR data arise from conformational flexibility. Use:
- 2D NMR : NOESY/ROESY to detect spatial proximity of protons (e.g., methoxy vs. trifluoromethylphenyl groups).
- VT-NMR : Variable-temperature studies reveal dynamic processes (e.g., ring flipping in aromatic systems).
- DP4+ Analysis : Computational probability scoring (via Gaussian) validates proposed stereoisomers .
Basic: What safety protocols are essential when handling this amine derivative?
Methodological Answer:
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to volatile amine vapors.
- Waste Disposal : Neutralize with dilute HCl before segregating as halogenated waste, per EPA guidelines .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?
Methodological Answer:
The trifluoromethyl group’s electron-withdrawing effect deactivates the phenyl ring, directing substitutions to the ethylamine moiety. For example:
- Methylamine displacement : In SN2 reactions with alkyl halides, the bulky 3-(trifluoromethyl)phenyl group sterically hinders backside attack, favoring retention of configuration.
- Oxidation : MnO₂ selectively oxidizes the secondary amine to imines, as seen in analogous phenethylamine derivatives .
Advanced: How can conflicting bioactivity data (e.g., receptor binding vs. cellular assays) be reconciled?
Methodological Answer:
Discrepancies may arise from assay conditions:
- Receptor purity : Use SPR (surface plasmon resonance) to quantify binding affinity without cellular interference.
- Metabolic stability : LC-MS/MS tracks compound degradation in cell lysates.
- Epigenetic factors : CRISPR-Cas9 knockout models isolate target receptor effects .
Basic: What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.
- Cell viability : MTT assays on HEK293 or HeLa cells (72-hour exposure, 10 µM–100 µM range).
- Membrane permeability : PAMPA (Parallel Artificial Membrane Permeability Assay) predicts blood-brain barrier penetration .
Advanced: How do solvent effects influence its stability in long-term storage?
Methodological Answer:
- Polar solvents : Acetonitrile/water mixtures (≥80% acetonitrile) prevent hydrolysis of the methoxy group.
- Acidic conditions : Protonation of the amine (pH <4) reduces oxidative degradation.
- Light sensitivity : Store in amber vials at –20°C; monitor via UPLC-PDA for degradants (e.g., nitroso derivatives) .
Advanced: What computational methods predict its metabolic pathways?
Methodological Answer:
- MetaSite : Predicts cytochrome P450 oxidation sites (e.g., N-demethylation).
- Molecular docking : Glide/SP mode in Schrödinger Suite identifies hepatic enzyme interactions.
- MD Simulations : AMBER or GROMACS models assess binding to Phase II enzymes (e.g., UGT1A1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
